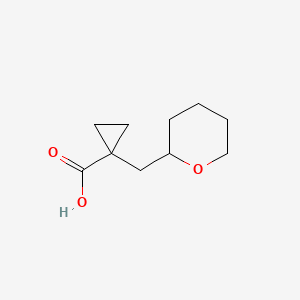

1-((Tetrahydro-2h-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid

Description

1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a tetrahydro-2H-pyran (THP) methyl substituent and a carboxylic acid group on the same cyclopropane carbon. The THP moiety, a saturated six-membered oxygen-containing heterocycle, may enhance solubility in polar solvents compared to aromatic substituents.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

1-(oxan-2-ylmethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O3/c11-9(12)10(4-5-10)7-8-3-1-2-6-13-8/h8H,1-7H2,(H,11,12) |

InChI Key |

PQBWLHHOJOGJRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CC2(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of tetrahydro-2H-pyran with cyclopropane carboxylic acid under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s biological activity. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropane Carboxylic Acid Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase carboxylic acid acidity, whereas electron-donating groups (e.g., methoxy in ) reduce it .

- Solubility : The THP group in the target compound may improve water solubility compared to aromatic substituents (e.g., phenyl or thiophene) due to its oxygenated structure .

- Aromatic vs. Saturated Substituents : Derivatives with aromatic moieties (e.g., phenyl, pyridine) exhibit greater lipophilicity, which may enhance membrane permeability in biological systems .

Key Findings :

- High yields (>85%) are achievable for derivatives with nitrogenous (pyrazole) or methoxy substituents using chromatography or recrystallization .

- The target compound’s discontinuation may reflect lower synthetic efficiency or scalability compared to analogs .

Physico-Chemical Properties and Bioavailability Considerations

- Metabolic Stability : Sulfur-containing derivatives (e.g., thiophene in ) may undergo faster metabolic oxidation compared to oxygenated analogs .

- Acid Dissociation Constant (pKa) : The THP group’s electron-donating effects could slightly reduce the carboxylic acid’s acidity relative to trifluoromethyl-substituted derivatives .

Commercial Availability and Industrial Relevance

- Available Derivatives : Fluorinated and trifluoromethyl-substituted cyclopropanes (e.g., AS95641) are commercially available, highlighting their demand in medicinal chemistry .

- Discontinued Status of Target Compound : The target’s discontinuation by CymitQuimica suggests niche applicability or synthesis challenges .

Biological Activity

1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid is a cyclopropane carboxylic acid derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.

Synthesis

The synthesis of 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid typically involves multi-step organic reactions. A common method includes the reaction of tetrahydropyran derivatives with cyclopropane carboxylic acid precursors. The synthesis often aims to enhance the biological activity by modifying functional groups or structural components.

Pharmacological Properties

Research has shown that cyclopropane carboxylic acids, including the target compound, exhibit various pharmacological activities:

- Inhibition of Ethylene Biosynthesis : Cyclopropane derivatives have been studied for their role as inhibitors of ethylene biosynthesis in plants, which can affect fruit ripening and shelf life. For instance, compounds such as cyclopropane-1,1-dicarboxylic acid have demonstrated significant inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production in plants .

- Antimicrobial Activity : Some derivatives have shown promise in antimicrobial applications. For example, studies indicate that modifications to the cyclopropane ring can enhance the antibacterial properties against various pathogens .

- Anticancer Potential : There is emerging evidence suggesting that certain cyclopropane carboxylic acids may exhibit anticancer activity by inducing apoptosis in cancer cell lines. This is attributed to their ability to interact with specific cellular pathways .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid with target enzymes. For instance, docking analyses have revealed favorable interactions with ACO enzymes, indicating potential as a bioactive compound in agricultural and pharmaceutical applications .

Case Study 1: Ethylene Inhibition in Fruits

A study evaluated the effects of cyclopropane carboxylic acids on fruit ripening processes. The results indicated that treatment with 1-chloro derivatives significantly delayed ripening and reduced softening in peaches, demonstrating practical applications in post-harvest technology .

Case Study 2: Antimicrobial Screening

In vitro assays were conducted to test the antimicrobial efficacy of various cyclopropane derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the cyclopropane structure enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of 1-((Tetrahydro-2H-pyran-2-yl)methyl)cyclopropane-1-carboxylic acid and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.